Pyrrolo[1,2-a]pyrimidine
Overview
Description
Pyrrolo[1,2-a]pyrimidines are important heterocycles in pharmaceuticals and agrochemicals . They are synthesized as the synthetic applications of NH-pyrroles . These compounds exhibit unpredicted time-dependent aggregation-induced emission enhancement (AIEE) properties .
Synthesis Analysis
The synthesis of unsymmetrically tetrasubstituted NH-pyrroles using a consecutive chemoselective double cyanation is reported . The desired pyrroles were obtained with yields up to 99% and good functional group tolerance .Molecular Structure Analysis
The molecular structure of Pyrrolo[1,2-a]pyrimidines is complex and involves a subtle sequence of first cyano-addition and migration, followed by cyano-addition and aromatization to afford the pyrrole skeleton .Chemical Reactions Analysis
Mechanistic studies identified a reaction mechanism that features a subtle sequence of first cyano-addition and migration, followed by cyano-addition and aromatization to afford the pyrrole skeleton .Scientific Research Applications
Anti-Cancer Therapeutics : Pyrrolo[3,2-d]pyrimidines have been explored for their potential in developing antiproliferative agents, particularly for their action as DNA or RNA alkylators. N5-substituted pyrrolo[3,2-d]pyrimidines showed promising results in reducing the EC50 against CCRF-CEM leukemia cells, highlighting their potential in cancer therapy (Cawrse et al., 2019).
Kinase Inhibitors : Pyrrolo[2,3-d]pyrimidine derivatives are known as ATP-competitive inhibitors of different kinases. They have been utilized in treating inflammatory or myeloproliferative diseases. Some of these compounds are undergoing clinical trials, showing their significant role in medicinal chemistry (Musumeci et al., 2017).
Synthesis of Tetrasubstituted Pyrroles : Research on the synthesis of unsymmetrically tetrasubstituted NH-pyrroles has been conducted. These pyrrolo[1,2-a]pyrimidines exhibit aggregation-induced emission enhancement (AIEE) properties, which could be useful in various scientific applications (Li et al., 2022).
RNA Structure Monitoring : Pyrrolo-C (PC), a fluorescent analog of cytidine, has been used as a probe for monitoring RNA structure and dynamics. Its unique properties allow it to serve as an effective tool in studying RNA-related processes (Tinsley & Walter, 2006).
Fluorescent Chemical Sensors : Pyrrolo[1,2-c]pyrimidines with a biphenyl moiety have been synthesized and studied for their photoluminescence properties, suggesting their potential application in fluorescent chemical sensors (Tatu et al., 2017).
Pharmaceutical Synthesis : The large-scale synthesis of pyrrolo[2,3-d]pyrimidines, which are pharmaceutically active compounds, has been demonstrated. This synthesis process is noted for its ecological and economical aspects, making it significant for pharmaceutical manufacturing (Fischer & Misun, 2001).
Mechanism of Action
Properties
IUPAC Name |
pyrrolo[1,2-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2/c1-3-7-8-4-2-6-9(7)5-1/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDKAABFESSFMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CC=NC2=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601312973 | |
Record name | Pyrrolo[1,2-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601312973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
274-66-8 | |
Record name | Pyrrolo[1,2-a]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=274-66-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrrolo[1,2-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601312973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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